Cas no 95873-46-4 (1-Propanol,2-(2-butoxyethoxy)-)

1-Propanol,2-(2-butoxyethoxy)- structure
95873-46-4 structure
Product Name:1-Propanol,2-(2-butoxyethoxy)-
CAS No:95873-46-4
MF:C9H20O3
MW:176.253303527832
CID:804514
PubChem ID:62903
Update Time:2025-04-19

1-Propanol,2-(2-butoxyethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,2-(2-butoxyethoxy)-
    • 2-(2-butoxyethoxy)propan-1-ol
    • 2-(2-butoxyethoxy)propanol
    • NS00065652
    • EINECS 306-035-0
    • (2-Butoxyethoxy)propanol
    • 95873-46-4
    • DTXSID20865951
    • Propanol, (2-butoxyethoxy)-
    • SCHEMBL8420923
    • 39332-55-3
    • Inchi: 1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3
    • InChI Key: XGSQEQCOQAAOHE-UHFFFAOYSA-N
    • SMILES: O(CCOCCCC)C(C)CO

Computed Properties

  • Exact Mass: 176.141245
  • Monoisotopic Mass: 176.141245
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 85.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 0.9

Experimental Properties

  • Density: 0.938
  • Boiling Point: 248.9°Cat760mmHg
  • Flash Point: 104.3°C
  • Refractive Index: 1.432
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